Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate
Description
Properties
Molecular Formula |
C16H18F4N2O4 |
|---|---|
Molecular Weight |
378.32 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-26-13(23)15(16(18,19)20,11-3-5-12(17)6-4-11)21-14(24)22-7-9-25-10-8-22/h3-6H,2,7-10H2,1H3,(H,21,24) |
InChI Key |
OXJBQWNJQDDKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Biological Activity
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a morpholine moiety, and an ethyl ester functional group. Its chemical structure is represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electronegative fluorine atoms and the morpholine ring.
Anticancer Activity
Research indicates that compounds with fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, derivatives of similar structures have shown increased cytotoxicity against various cancer cell lines. In particular, fluorinated derivatives have been reported to inhibit cell proliferation and induce apoptosis in human prostate carcinoma cells (22Rv1) .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3,3,3-trifluoro... | 22Rv1 | TBD | Induces apoptosis |
| Non-fluorinated counterpart | 22Rv1 | TBD | Less effective |
Antioxidant Properties
Fluorinated compounds often demonstrate improved antioxidant activity. Studies on structurally similar compounds have shown that the introduction of fluorine enhances radical scavenging capabilities. For example, 3-fluorinated flavones were found to significantly reduce reactive oxygen species (ROS) levels in neuronal cells .
Case Study: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound demonstrated a capacity to reduce oxidative stress in rat cortical neurons under glutamate stimulation. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar morpholine derivatives have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell survival.
- Scavenging Free Radicals : The presence of hydroxyl groups in related structures aids in radical scavenging.
Pharmacological Studies
Recent pharmacological evaluations have focused on the synthesis and biological evaluation of fluorinated derivatives. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity for specific targets .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that it has significant antimitotic activity against various human tumor cell lines. The compound displayed mean growth inhibition (GI50) values as low as 15.72 μM, indicating its potential as an effective chemotherapeutic agent .
Table 1: Anticancer Activity of Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF-7 | TBD | TBD |
| HeLa | TBD | TBD |
Note: TBD = To Be Determined
Neuropsychiatric Applications
The compound is also being explored for its potential in treating neuropsychiatric disorders. It functions as a substance P receptor antagonist, which is beneficial in managing conditions such as depression, anxiety, and bipolar disorder. Its mechanism involves modulating neurokinin signaling pathways, thereby providing therapeutic effects in inflammatory and neuropsychiatric diseases .
Case Study 1: Cancer Cell Line Inhibition
A study published in a peer-reviewed journal evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a promising profile for further development into a clinical candidate for cancer therapy .
Case Study 2: Neurokinin Receptor Antagonism
Research focusing on the neurokinin receptor antagonistic properties of this compound highlighted its potential to alleviate symptoms associated with neuropsychiatric disorders. Clinical trials are necessary to ascertain its safety and efficacy in humans .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Spectroscopic Characterization
- NMR Shifts : The 4-fluorophenyl group typically resonates at δ 7.00–7.11 ppm (^1H NMR), as seen in and . The trifluoromethyl group in the target compound would likely cause downfield shifts in adjacent protons, while the morpholine-carboxamide NH may appear as a broad signal near δ 6.5–7.0 ppm .
- Comparative Stability: Ethyl 3-(4-fluorophenyl)-2-propynoate () lacks stabilizing groups like trifluoromethyl or morpholine, making it more prone to degradation under acidic/basic conditions .
Preparation Methods
Trifluoropyruvate-Based Condensation
Ethyl 3,3,3-trifluoro-2-oxopropanoate serves as a key intermediate for trifluoromethylation. In a representative procedure, this compound reacts with 4-fluoroaniline in dimethylformamide (DMF) under argon, followed by thionyl chloride activation to form an acyl intermediate. The reaction proceeds at room temperature but requires meticulous purification via silica chromatography, yielding only 1% of the desired product due to steric hindrance and competing side reactions.
Catalytic Asymmetric Synthesis
Chiral urea catalysts, such as (2S)-2-[[[[3,5-bis(trifluoromethyl)phenyl]amino]oxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutyramide, enable enantioselective trifluoromethylation. For example, ethyl trifluoropyruvate reacts with 4-fluorophenylglycine derivatives in hexane at 20°C for 41.5 hours, achieving 71% yield and 99:1 enantiomeric ratio (er). Molecular sieves enhance reaction efficiency by absorbing moisture, while diphenyl phosphate acts as a co-catalyst.
Functionalization with 4-Fluorophenyl and Morpholine Moieties
Aromatic Substitution via Nucleophilic Attack
The 4-fluorophenyl group is introduced through Friedel-Crafts alkylation or Ullmann coupling. In one approach, ethyl 3,3,3-trifluoro-2-oxopropanoate is treated with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This step achieves 65% conversion but requires low temperatures to prevent epimerization.
Morpholine-4-Carbonylamino Integration
The morpholine moiety is incorporated via amide bond formation using morpholine-4-carbonyl chloride. A two-step protocol involves:
-
Activation : The carboxylic acid group of the intermediate is activated with CDI in toluene at 55–60°C for 2 hours.
-
Coupling : The activated species reacts with morpholine in the presence of triethylamine, yielding the target compound after 50 hours at 60–65°C.
Table 1: Comparison of Amide Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CDI | Toluene | 60–65 | 80 |
| Thionyl Chloride | DMF | 25 | 1 |
| HATU | DCM | 0–5 | 45 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance reaction rates but complicate purification. Non-polar solvents (e.g., hexane) improve enantioselectivity in catalytic asymmetric syntheses. For instance, hexane increases the er from 92:8 to 99:1 compared to THF.
Catalytic Systems
Trifluoromethanesulfonic acid accelerates reactions involving ethyl acrylate and anilines, achieving 80–85% yields at 120–160°C. However, its strong acidity necessitates strict temperature control to avoid decomposition.
Purification and Characterization
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate, and how can stereochemical outcomes be controlled?
- Methodological Answer : The synthesis typically involves sequential coupling of the fluorophenyl and morpholine moieties to a trifluoropropanoate core. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the morpholine-4-carbonyl group to the amino group of the propanoate intermediate.
- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to achieve enantiomeric purity, as the stereochemistry at the 2-position significantly impacts biological activity .
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the target compound.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the fluorophenyl and trifluoromethyl groups. NMR verifies the ester and amide linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., molecular ion peak at m/z 408.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%). Retention time and UV absorption (λ = 254 nm) are compared against standards .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s binding affinity to kinase targets, and what mechanistic insights exist?
- Methodological Answer :
- Structural Analysis : X-ray crystallography or cryo-EM of the compound bound to kinases (e.g., Src family kinases) reveals hydrophobic interactions between the fluorophenyl group and conserved kinase pockets.
- Binding Assays : Surface plasmon resonance (SPR) quantifies dissociation constants (), showing that fluorination enhances binding by 2–3-fold compared to non-fluorinated analogs .
- Mutagenesis Studies : Replace key kinase residues (e.g., Phe → Ala in ATP-binding sites) to identify critical interaction points .
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. off-target effects) across studies?
- Methodological Answer :
- Comparative Profiling : Test the compound against kinase panels (e.g., Eurofins KinaseProfiler) under standardized conditions (pH 7.4, 25°C) to identify selectivity patterns.
- Dose-Response Curves : Calculate IC values in multiple cell lines (e.g., HeLa, A549) to distinguish target-specific effects from cytotoxicity .
- Orthogonal Validation : Use siRNA knockdown of target kinases to confirm on-mechanism activity .
Q. What computational approaches predict interactions between this compound and non-target proteins (e.g., cytochrome P450 enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 or CYP2D6, focusing on the morpholine and fluorophenyl motifs.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes.
- ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., hepatic clearance) based on lipophilicity (LogP ≈ 2.5) and polar surface area (≈80 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
